Lipophilicity (XLogP3-AA) Differentiates 2,4-Dimethylcyclohex-2-en-1-one from Its Saturated Analog
2,4-Dimethylcyclohex-2-en-1-one exhibits a computed XLogP3-AA value of 1.6 [1], whereas its fully saturated counterpart, 2,4-dimethylcyclohexan-1-one (CAS 823-55-2), displays a higher calculated Log P ranging from 1.72 to 1.92 [2][3]. This quantifiable difference in lipophilicity directly influences partitioning behavior in biphasic reaction systems and membrane permeability in biological assays.
| Evidence Dimension | Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA: 1.6 |
| Comparator Or Baseline | 2,4-Dimethylcyclohexan-1-one (CAS 823-55-2): LogP 1.72-1.92 |
| Quantified Difference | ΔLogP = -0.12 to -0.32 |
| Conditions | Computed properties; XLogP3-AA for target, various calculation methods for comparator |
Why This Matters
Lower lipophilicity can improve solubility in aqueous reaction media and alter olfactory perception, providing a measurable advantage in specific formulation contexts.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 13149429, 2,4-Dimethylcyclohex-2-en-1-one. Accessed Apr. 21, 2026. View Source
- [2] SpringerMaterials. 2,4-dimethyl-cyclohexanone (CAS 823-55-2). Accessed Apr. 21, 2026. View Source
- [3] SIELC Technologies. 2,4-Dimethylcyclohexanone (CAS 823-55-2). Accessed Apr. 21, 2026. View Source
